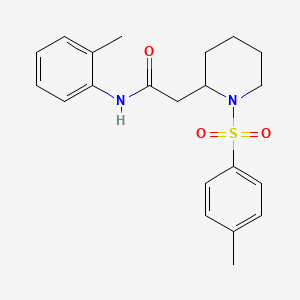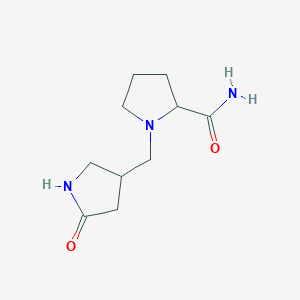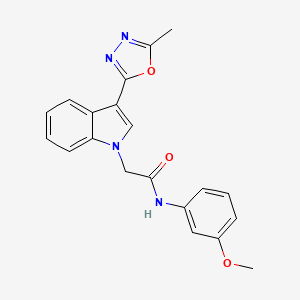
N-(o-tolyl)-2-(1-tosylpiperidin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(o-tolyl)-2-(1-tosylpiperidin-2-yl)acetamide is a compound of interest in the field of organic chemistry, known for its relevance in pharmacological studies and material science. This compound is a part of a broader class of substances that engage in a variety of chemical reactions and possess distinctive physical and chemical properties.
Synthesis Analysis
The synthesis of compounds similar to N-(o-tolyl)-2-(1-tosylpiperidin-2-yl)acetamide often involves complex reactions, including the amidation of acyl chlorides and condensation processes. A typical synthetic route might involve the reaction of appropriate benzene derivatives with piperidine in the presence of a catalyst or protective agent, followed by the introduction of a tosyl group through substitution reactions (Chettur & Benkovic, 1977).
Molecular Structure Analysis
The molecular structure of N-(o-tolyl)-2-(1-tosylpiperidin-2-yl)acetamide and related compounds is often explored using techniques like X-ray diffraction, NMR spectroscopy, and computational methods. These studies reveal the stability of the molecule, geometric parameters, and the presence of potential intramolecular interactions, contributing to the understanding of its reactivity and properties (Yin et al., 2008).
Scientific Research Applications
Vibrational and Spectroscopic Studies
Research involving vibrational, spectroscopic, molecular docking, and density functional theory studies on similar acetamide compounds, such as N-(5-aminopyridin-2-yl)acetamide, reveals their molecular reactivity and stability. These studies can provide essential insights into the electronic structure and potential reactivity of N-(o-tolyl)-2-(1-tosylpiperidin-2-yl)acetamide, suggesting applications in materials science and drug design (Asath et al., 2016).
Biological Activities
Another study on N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives highlights their biological activities, including antioxidant, haemolytic, antibacterial, and urease inhibition properties. These findings indicate that structurally similar compounds like N-(o-tolyl)-2-(1-tosylpiperidin-2-yl)acetamide could possess a range of biological activities, making them potentially valuable for pharmaceutical applications (Gull et al., 2016).
Corrosion Inhibition
Research into acetamide derivatives for corrosion inhibition demonstrates the potential of these compounds in protecting metals from corrosion, suggesting an industrial application for N-(o-tolyl)-2-(1-tosylpiperidin-2-yl)acetamide in coatings or as an additive in corrosive environments (Yıldırım & Cetin, 2008).
Antimicrobial Nano-Materials
The synthesis and biological evaluation of antimicrobial nano-materials, including compounds structurally related to acetamides, suggest that N-(o-tolyl)-2-(1-tosylpiperidin-2-yl)acetamide could be investigated for its potential antimicrobial properties, contributing to the development of new antimicrobial agents (Mokhtari & Pourabdollah, 2013).
Acetaminophen Metabolism and Hepatotoxicity
While not directly related, studies on the metabolism of acetaminophen and its derivatives provide a context for understanding the metabolic pathways and toxicological profiles of acetamide derivatives, which could inform safety and efficacy evaluations of N-(o-tolyl)-2-(1-tosylpiperidin-2-yl)acetamide in medical or industrial applications (Coen, 2015).
properties
IUPAC Name |
N-(2-methylphenyl)-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-16-10-12-19(13-11-16)27(25,26)23-14-6-5-8-18(23)15-21(24)22-20-9-4-3-7-17(20)2/h3-4,7,9-13,18H,5-6,8,14-15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMVPGYKNUPMNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(o-tolyl)-2-(1-tosylpiperidin-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine](/img/structure/B2487459.png)
![N-[2-(morpholin-4-yl)-2-oxoethyl]but-2-ynamide](/img/structure/B2487460.png)
![3-(benzenesulfonyl)-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]propanamide](/img/structure/B2487462.png)

![2-chloro-6-fluoro-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide](/img/structure/B2487466.png)


![6-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2487469.png)
![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 2-methylbenzoate](/img/structure/B2487470.png)
![Methyl 2-[2-[2-(benzylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2487472.png)



![N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2487481.png)